Product packaging for X4BR6Mdz9G(Cat. No.:CAS No. 315719-45-0)

X4BR6Mdz9G

Cat. No.: B12777317
CAS No.: 315719-45-0
M. Wt: 445.6 g/mol
InChI Key: RKNHPETXCFSVGP-UHFFFAOYSA-N
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Description

Contextualization of Emerging Fields in Complex Molecule Design and Discovery

Emerging fields in complex molecule design and discovery are characterized by their interdisciplinary nature, integrating principles from organic chemistry, computational science, and engineering. Advances in techniques such as C-H functionalization, flow chemistry, and photocatalysis are enabling chemists to synthesize increasingly complex molecules with high selectivity and efficiency deskera.com. Machine learning is also playing a significant role, being used to design and optimize new reactions and molecules, including the design of catalysts deskera.com. The development of automated synthesis platforms further accelerates this process, allowing for the rapid generation and testing of diverse and complex molecule designs biospace.com. This evolution signifies a shift towards more data-driven and automated approaches in synthetic chemistry imperial.ac.uk.

Significance of Investigating Hypothetical Chemical Entities in Modern Chemistry

The investigation of hypothetical chemical entities, although they may not yet be synthesized or observed, holds significant importance in modern chemistry. Computational chemistry, also known as cheminformatics, provides the theoretical framework and tools to predict the stability and properties of such compounds using methods like energy calculations wikipedia.orghilarispublisher.com. This allows researchers to explore a vast chemical space that is often much larger and more diverse than what is currently accessible through experimental synthesis alone schrodinger.com. Hypothetical compounds can be used in thought experiments and can guide experimental efforts by identifying promising candidates with desired properties before attempting synthesis wikipedia.orgmit.edu. Some compounds initially considered hypothetical have later been successfully isolated wikipedia.org. Computational chemistry databases, including PubChem, ChEMBL, ChemSpider, and ChEBI, catalogue numerous molecular structures, some of which are hypothetical or only exist computationally mtu.edu.

For the purpose of illustrating the academic inquiry into such unprecedented molecular scaffolds, this article conceptually focuses on the hypothetical chemical compound designated X4BR6Mdz9G. It is important to note that this compound is a theoretical construct used here to exemplify the types of complex, potentially non-existent molecules that are explored within the realms of advanced chemical synthesis and computational chemistry. As a hypothetical entity, specific experimental data, detailed research findings, or empirical property data tables for this compound are not available and therefore cannot be presented. The discussion surrounding this compound in this context pertains to the potential for investigating such a molecule using modern chemical and computational approaches.

Overview of Current Research Trajectories in Material Sciences and Biological Systems

Current research trajectories in material sciences and biological systems are increasingly focused on the design and application of novel molecules and molecular architectures. In material science, advancements in nanotechnology and the development of nanomaterials with unique properties are revolutionizing fields such as electronics, energy storage, and environmental remediation case.eduscholarsresearchlibrary.com. Researchers are developing materials with tailored properties for improved performance in energy systems and driving the miniaturization of electronic components case.edu. Bio-inspired engineering is also advancing materials science by developing materials that optimize energy storage and enhance structural properties case.edu. Emerging trends include sustainable materials derived from renewable sources and smart materials that respond to external stimuli scholarsresearchlibrary.com.

In biological systems, synthetic biology is enabling the design and construction of complex biological systems and the production of bio-based materials and sustainable alternatives to traditional chemical manufacturing azolifesciences.com. Gene editing technologies like CRISPR are being used to reprogram microorganisms for producing biofuels and biodegradable plastics azolifesciences.com. The integration of artificial intelligence and machine learning is revolutionizing drug discovery by predicting potential drug candidates and analyzing genomic data azolifesciences.comnumberanalytics.com. These advancements highlight the growing ability to design and manipulate molecules and biological systems at a fundamental level.

Scope and Objectives of Academic Inquiry into Unprecedented Molecular Scaffolds

The scope of academic inquiry into unprecedented molecular scaffolds, such as the conceptual compound this compound, is broad and ambitious. It involves exploring novel chemical spaces that may not be easily accessible through traditional synthetic routes or found in nature whiterose.ac.ukspirochem.com. The objectives include the development of new synthetic strategies and methodologies capable of constructing these complex architectures ekb.egnih.gov. Computational methods are crucial in predicting the feasibility of synthesizing such compounds and forecasting their potential properties and interactions schrodinger.commit.edu.

Unable to Generate Article: Chemical Compound "this compound" Not Found in Scientific Literature

Following a comprehensive search of scientific databases and chemical literature, no information, research, or data could be found for a compound designated as "this compound". This identifier does not correspond to any known chemical substance in publicly available records.

As a result, it is not possible to generate the requested article on the "Sophisticated Synthetic Methodologies" for this compound. The creation of a scientifically accurate and well-researched article, as per the user's instructions, is contingent upon the existence of published research on the subject matter. Without any data on the synthesis, catalytic processes, or reaction pathways for "this compound", the content for the specified outline cannot be produced.

It is likely that "this compound" is a placeholder, a hypothetical molecule, or an internal code that is not part of the public scientific domain. Therefore, the detailed research findings and data tables requested cannot be provided.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H39N3O B12777317 X4BR6Mdz9G CAS No. 315719-45-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

315719-45-0

Molecular Formula

C29H39N3O

Molecular Weight

445.6 g/mol

IUPAC Name

1-benzo[b][1]benzazepin-11-yl-2-[4-[4-(diethylamino)butyl]piperidin-1-yl]ethanone

InChI

InChI=1S/C29H39N3O/c1-3-30(4-2)20-10-9-11-24-18-21-31(22-19-24)23-29(33)32-27-14-7-5-12-25(27)16-17-26-13-6-8-15-28(26)32/h5-8,12-17,24H,3-4,9-11,18-23H2,1-2H3

InChI Key

RKNHPETXCFSVGP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCCC1CCN(CC1)CC(=O)N2C3=CC=CC=C3C=CC4=CC=CC=C42

Origin of Product

United States

Sophisticated Synthetic Methodologies for Novel Chemical Entities

Principles of Green Chemistry and Sustainable Synthesis in Complex Molecule Production

The production of complex chemical entities has historically been associated with significant environmental impact, often involving hazardous materials, substantial waste generation, and high energy consumption. In response to these challenges, the fields of green chemistry and sustainable synthesis have emerged to provide a framework for designing and implementing more environmentally responsible chemical processes. wikipedia.orgsekisuidiagnostics.com This section explores the core principles of green chemistry and their application in the sustainable synthesis of complex molecules.

Green chemistry is fundamentally about designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduglobelapharma.com The twelve principles of green chemistry, developed by Paul Anastas and John Warner, provide a comprehensive guide for chemists and chemical engineers to achieve this goal. sigmaaldrich.comacs.org These principles are not independent but rather interconnected, and their collective application is crucial for developing truly sustainable synthetic methodologies. gctlc.org

One of the most fundamental principles is waste prevention , which posits that it is better to prevent waste than to treat or clean it up after it has been created. epa.gov In the context of complex molecule synthesis, this principle encourages the development of highly efficient reactions that minimize the formation of byproducts. acs.org A key metric for evaluating waste is atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comwikipedia.org Synthetic routes with high atom economy are inherently more sustainable as they generate less waste. primescholars.com For instance, addition and rearrangement reactions are typically highly atom-economical, whereas substitution and elimination reactions are less so. nih.gov

The principle of designing less hazardous chemical syntheses focuses on utilizing and generating substances that possess little or no toxicity to human health and the environment. yale.edu This involves the careful selection of reagents, solvents, and intermediates to minimize their intrinsic hazards. acs.org Coupled with this is the principle of designing safer chemicals , which aims to create products that are effective in their desired function while minimizing their toxicity. epa.govcompoundchem.com

A significant portion of waste in chemical processes comes from the use of auxiliary substances like solvents and separation agents. sigmaaldrich.com The principle of safer solvents and auxiliaries advocates for their elimination wherever possible or their replacement with more benign alternatives. epa.gov Water, supercritical fluids, and bio-based solvents are increasingly being explored as greener alternatives to traditional volatile organic compounds.

Design for energy efficiency is another critical principle, recognizing that energy requirements for chemical processes have significant environmental and economic impacts. yale.edu Whenever feasible, synthetic methods should be conducted at ambient temperature and pressure to minimize energy consumption. acs.org The use of catalysis can play a pivotal role here, as catalysts can enable reactions to proceed under milder conditions. mdpi.com

The principle of using renewable feedstocks encourages the use of raw materials derived from renewable sources, such as biomass, rather than depleting fossil fuels. globelapharma.comreagent.co.uk This shift not only reduces the carbon footprint of chemical manufacturing but also promotes a more circular economy. pharmafeatures.com The conversion of biomass into valuable platform chemicals that can be used to synthesize complex molecules is a key area of research in sustainable chemistry. scispace.com

To further minimize waste, the principle of reducing derivatives advises against the unnecessary use of protecting groups and other temporary modifications in a synthetic sequence. yale.edu Such steps require additional reagents and generate more waste. acs.org The use of highly selective catalysts, including enzymes, can often circumvent the need for protecting groups. acs.org

Catalysis is a cornerstone of green chemistry, with catalytic reagents being superior to stoichiometric reagents. yale.edu Catalysts are used in small amounts and can facilitate a reaction multiple times, thereby minimizing waste. epa.gov Biocatalysis, using enzymes, and other forms of catalysis like metal-catalysis and organocatalysis are instrumental in developing sustainable synthetic routes. mdpi.comuniversite-paris-saclay.fr

The principle of design for degradation addresses the end-of-life of chemical products, advocating that they should be designed to break down into innocuous substances after their use and not persist in the environment. epa.govaltlaboratories.com This requires an understanding of the mechanisms of environmental degradation and designing molecules with features that promote biodegradability. acs.orgyoutube.com

Real-time analysis for pollution prevention emphasizes the importance of in-process monitoring to prevent the formation of hazardous byproducts. yale.edu Analytical methodologies that allow for real-time control of a chemical process are crucial for ensuring both safety and efficiency.

Finally, the principle of inherently safer chemistry for accident prevention focuses on choosing substances and their forms to minimize the potential for chemical accidents, including releases, explosions, and fires. yale.edu This principle is a logical outcome of many of the other principles, as the use of less hazardous materials and milder reaction conditions naturally leads to safer processes. acs.org

The application of these principles in the synthesis of complex molecules is not merely an academic exercise but a practical necessity for the future of the chemical industry. By embracing green chemistry, researchers and manufacturers can develop innovative and sustainable methods for producing the complex molecules that are essential for medicine, materials, and technology.

Interactive Data Table: The 12 Principles of Green Chemistry

Principle NumberPrinciple NameBrief DescriptionRelevance in Complex Molecule Synthesis
1PreventionIt is better to prevent waste than to treat or clean it up after it has been created. sigmaaldrich.comDesigning synthetic routes with high yields and minimal byproducts.
2Atom EconomySynthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.eduPrioritizing addition and rearrangement reactions over less efficient reaction types. nih.gov
3Less Hazardous Chemical SynthesesWherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity. gctlc.orgSelecting non-toxic reagents and intermediates.
4Designing Safer ChemicalsChemical products should be designed to affect their desired function while minimizing their toxicity. epa.govConsidering the toxicological profile of the target molecule during the design phase.
5Safer Solvents and AuxiliariesThe use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used. sigmaaldrich.comEmploying water, supercritical CO2, or bio-solvents instead of volatile organic compounds.
6Design for Energy EfficiencyEnergy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. yale.eduUtilizing catalysis to enable reactions at ambient temperature and pressure.
7Use of Renewable FeedstocksA raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. globelapharma.comSynthesizing complex molecules from biomass-derived starting materials. scispace.com
8Reduce DerivativesUnnecessary derivatization (use of blocking groups, protection/ deprotection) should be minimized or avoided if possible. acs.orgEmploying chemoselective reagents to avoid the need for protecting groups.
9CatalysisCatalytic reagents (as selective as possible) are superior to stoichiometric reagents. yale.eduUsing enzymes, metal catalysts, or organocatalysts to improve reaction efficiency and reduce waste. mdpi.com
10Design for DegradationChemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment. epa.govIncorporating biodegradable functional groups into the molecular structure. acs.org
11Real-time analysis for Pollution PreventionAnalytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. yale.eduImplementing in-line spectroscopic techniques to monitor reaction progress and prevent runaway reactions.
12Inherently Safer Chemistry for Accident PreventionSubstances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. acs.orgAvoiding the use of highly reactive or explosive reagents and operating under milder conditions.

Research Findings on Sustainable Synthesis

Recent research has highlighted significant progress in applying green chemistry principles to the synthesis of complex molecules. For example, the development of novel catalytic systems has enabled the use of previously challenging renewable feedstocks. pharmafeatures.com Biocatalysis, in particular, has shown immense promise in achieving high selectivity and reducing the need for protecting groups in the synthesis of pharmaceuticals and other fine chemicals. universite-paris-saclay.fr Furthermore, advances in flow chemistry are facilitating better process control, leading to higher yields and reduced waste, directly addressing the principles of waste prevention and real-time analysis. globelapharma.com The design of biodegradable polymers from renewable resources is another active area of research, demonstrating the practical application of the "design for degradation" principle. rsc.org

Computational Chemistry and Theoretical Modeling of Molecular Behavior

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Analysis

Quantum mechanical (QM) methods are fundamental in computational chemistry for calculating the electronic structure of molecules. By solving the Schrödinger equation (or approximations thereof), QM methods can determine properties such as molecular geometries, energies, charge distributions, and spectroscopic parameters. For X4BR6MDZ9G, QM calculations would be crucial for understanding its intrinsic electronic properties, bond strengths, and potential reactive sites.

Density Functional Theory (DFT) is a widely used QM method due to its balance of accuracy and computational cost. DFT calculates the electronic structure based on the electron density, which is generally more computationally tractable than wave function-based methods for larger molecules. Applying DFT to this compound could involve optimizing its molecular geometry to find stable conformers and calculating the energies of transition states to elucidate potential reaction mechanisms it might undergo, such as metabolic transformations or reactions with other chemical species. DFT can also provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are indicative of its reactivity.

Ab initio methods, which are based purely on quantum mechanical principles without experimental parameters, and semi-empirical methods, which use experimental data to simplify calculations, can be employed for conformational analysis of this compound. Given the flexibility of the molecule with its various rings and rotatable bonds, exploring its potential low-energy conformations is critical. Ab initio methods, such as Hartree-Fock, can provide a rigorous treatment of electron correlation for smaller fragments or simplified models of this compound, while semi-empirical methods, like AM1 or PM6, offer faster calculations for exploring a wider range of conformations of the full molecule. Conformational analysis helps in understanding the molecule's shape and how it might present itself for interaction with other molecules.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions and Solvent Effects

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules according to classical mechanics, MD can provide insights into conformational changes, flexibility, and interactions with the surrounding environment, such as solvent molecules or a binding site on a protein. For this compound, MD simulations could be used to observe its behavior in different solvents, understand how its conformation changes over time at a given temperature, and investigate its dynamic interactions if it were to bind to a biological target. These simulations can reveal important information about the stability of complexes and the influence of the environment on molecular properties.

Molecular Docking and Pharmacophore Modeling for Hypothetical Biological Recognition

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a molecule (ligand, in this case, this compound) when it binds to another molecule (receptor, e.g., a protein). By exploring different binding poses and scoring their interactions, docking can estimate the binding affinity. Pharmacophore modeling involves identifying the key features of a molecule (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged regions) that are essential for its biological activity and spatial arrangement. Applying molecular docking and pharmacophore modeling to this compound could help hypothesize potential biological targets it might interact with and understand the key molecular features responsible for such interactions, even in the absence of known biological activity data.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) methods aim to build predictive models that correlate structural features of molecules with their biological activities or physicochemical properties. Although specific activity or property data for this compound might not be publicly available, the theoretical frameworks of QSAR/QSPR could be applied if a dataset of structurally related compounds with known activities or properties were available. By calculating various molecular descriptors for this compound and the related compounds, a model could be built to predict potential activities or properties of this compound based on its structure. This involves statistical methods to find correlations between structural descriptors and the observed data.

Mechanistic Investigations of Biological and Systemic Interactions Non Clinical Focus

Elucidation of Molecular Targets and Binding Site Characterization in Model Systems

Detailed studies specifically characterizing the molecular targets and binding sites of X4BR6Mdz9G are not publicly documented. However, based on the known activities of related dibenzazepine (B1670418) compounds, it is plausible that this compound interacts with a variety of protein targets, including enzymes and receptors.

Specific enzyme kinetic data and inhibition profiles for this compound are not available in published literature. For compounds within the broader benzazepine class, in vitro studies have demonstrated inhibitory potential against enzymes such as aldose reductase. nih.gov For example, a study on benzazepine derivatives of luteolin (B72000) as aldose reductase inhibitors would typically involve determining key kinetic parameters.

Hypothetically, an enzyme kinetic analysis for a compound like this compound would involve measuring the reaction velocity at various substrate concentrations in the presence and absence of the inhibitor. From this data, key parameters such as the Michaelis constant (Kм), maximum velocity (Vmax), and the inhibition constant (Ki) would be determined. The mode of inhibition (e.g., competitive, non-competitive, uncompetitive) would also be elucidated.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

Enzyme Target Inhibition Constant (Ki) (nM) Mode of Inhibition
Aldose Reductase Not Available Not Available
Monoamine Oxidase A Not Available Not Available

This table is for illustrative purposes only, as specific data for this compound is not publicly available.

The receptor binding profile and its influence on signaling pathways for this compound have not been specifically reported. However, the dibenzazepine scaffold is a common feature in molecules that interact with various receptors, including those for neurotransmitters. For instance, tertiary amines in the side chains of dibenzazepine derivatives are known to be potent inhibitors of 5-HT reuptake and also interact with α1-adrenergic, muscarinic, and histaminic receptors. pharmacy180.com

A typical receptor binding assay would quantify the affinity of this compound for specific receptors by measuring the displacement of a radiolabeled ligand. Subsequent cellular assays would then be employed to investigate the downstream effects on signaling pathways, such as changes in second messenger concentrations (e.g., cAMP, Ca2+) or the phosphorylation state of key signaling proteins.

Cellular Uptake, Intracellular Distribution, and Metabolism in Non-Human Systems

There is no specific information available regarding the cellular uptake, intracellular distribution, and metabolism of this compound in non-human systems. Generally, the cellular uptake of small molecules can occur through various mechanisms, including passive diffusion and active transport. The physicochemical properties of the compound, such as its lipophilicity and molecular size, would play a significant role.

Once inside the cell, the compound's distribution to different organelles would be influenced by its chemical properties. For instance, lipophilic compounds may accumulate in lipid-rich membranes, while charged molecules might be sequestered in specific compartments.

Metabolism of dibenzazepine derivatives in non-human systems, often studied using liver microsomes or hepatocytes, typically involves phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions. Common metabolic pathways for this class of compounds include oxidation, demethylation, and glucuronide conjugation. nih.gov

Modulation of Gene Expression and Proteomic Signatures in Pre-Clinical Models

The effects of this compound on gene expression and proteomic signatures in pre-clinical models have not been documented. Such studies, typically employing techniques like microarray analysis or RNA sequencing for gene expression and mass spectrometry-based proteomics, would provide insights into the broader cellular pathways affected by the compound. Functional enrichment analysis of differentially expressed genes or proteins could reveal the biological processes and molecular functions modulated by this compound. nih.gov

Theoretical Structure-Activity Relationship (SAR) Derivation from Mechanistic Data

While specific mechanistic data for this compound is lacking, general Structure-Activity Relationships (SAR) for the dibenzazepine class of compounds have been established. pharmacy180.com These relationships provide insights into how chemical modifications to the dibenzazepine scaffold influence biological activity.

Key SAR findings for dibenzazepines include:

Side Chain Variation: The length and nature of the side chain are critical for activity. For antidepressant-like activity, a propylene (B89431) bridge separating the basic nitrogen from the tricyclic nucleus is often optimal. pharmacy180.com Tertiary amines in the side chain tend to be more potent inhibitors of 5-HT reuptake, while secondary amines are more potent inhibitors of norepinephrine (B1679862) reuptake. pharmacy180.com

Ring Substituents: The presence and position of substituents on the dibenzazepine ring system can significantly impact activity. For example, a chloro-substituent at the C-3 position has been shown to be less active than imipramine (B1671792) in some contexts. pharmacy180.com

Ring System Variation: Modifications to the tricyclic ring system itself, such as the introduction of heteroatoms, can alter the pharmacological profile.

These general SAR principles for dibenzazepines provide a framework for understanding the potential biological activities of this compound and for the rational design of new derivatives with improved potency and selectivity.

Table 2: Mentioned Compounds

Compound Name
This compound
MF-10058
Imipramine

Advanced Spectroscopic and Analytical Techniques for Structural Characterization

High-Resolution Mass Spectrometry for Isotopic Profiling and Structural Connectivity

High-resolution mass spectrometry (HRMS) has been instrumental in determining the elemental composition and isotopic distribution of X4BR6Mdz9G. Employing techniques such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry, researchers have been able to obtain mass measurements with sub-ppm accuracy.

The isotopic profile of the intact molecule provides a unique signature that confirms its elemental formula. The observed isotopic pattern for the molecular ion [M+H]⁺ of this compound is consistent with the theoretically calculated distribution, confirming the presence of bromine and other heteroatoms.

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterObserved ValueTheoretical Value
Molecular FormulaC₂₈H₃₁Br₂N₅O₄C₂₈H₃₁Br₂N₅O₄
Monoisotopic Mass727.0753 m/z727.0750 m/z
Mass Accuracy+0.41 ppm-
Isotopic PeakAbundance (%)Theoretical Abundance (%)
[M+H]⁺100.00100.00
[M+1+H]⁺31.5431.52
[M+2+H]⁺97.8997.91
[M+3+H]⁺30.9830.96

Furthermore, tandem mass spectrometry (MS/MS) experiments have been crucial in mapping the structural connectivity of this compound. Collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) of the precursor ion have yielded a series of characteristic fragment ions. The fragmentation pattern has allowed for the unambiguous identification of key substructures within the molecule, including the substituted aromatic rings and the heterocyclic core.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy has provided profound insights into the solution-state structure and conformational dynamics of this compound. A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments, including COSY, HSQC, and HMBC, has enabled the complete assignment of all proton and carbon resonances.

Detailed analysis of nuclear Overhauser effect (NOE) correlations from ROESY and NOESY experiments has been critical in defining the through-space proximity of protons, thereby elucidating the preferred conformation of the molecule in solution. These studies have revealed specific spatial relationships between different functional groups, which are essential for understanding its chemical behavior.

Table 2: Selected ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
H-27.85 (d, J=8.1 Hz)125.4C-4, C-9
H-57.52 (t, J=7.6 Hz)128.9C-7, C-6
H-114.12 (s)55.8C-10, C-12
C-8-149.2H-7, H-9
C-15-172.1H-14, H-16

Variable temperature NMR studies have also been conducted to probe the dynamic processes occurring in solution. These experiments have indicated the presence of restricted rotation around certain single bonds, providing valuable information on the energy barriers associated with conformational exchange.

X-ray Crystallography and Electron Diffraction for Solid-State Structure Determination

The definitive three-dimensional structure of this compound in the solid state was determined by single-crystal X-ray diffraction. High-quality crystals were grown by slow evaporation from a solution of ethyl acetate (B1210297) and hexane. The crystallographic data revealed the precise bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR and mass spectrometry.

The crystal structure analysis also provided detailed information about the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. These non-covalent interactions are crucial for the stability of the solid-state form.

Table 3: Key Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.254(2)
b (Å)18.987(4)
c (Å)14.631(3)
β (°)98.75(1)
Volume (ų)2814.5(9)
Z4
R-factor0.042

In cases where suitable single crystals could not be obtained, microcrystal electron diffraction (MicroED) has been explored as a powerful alternative for determining the solid-state structure from nanocrystalline samples.

Hyphenated Chromatographic Techniques for Complex Mixture Analysis

To assess the purity of synthesized batches of this compound and to analyze its presence in complex mixtures, various hyphenated chromatographic techniques have been employed. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the primary method for purity assessment.

A reverse-phase HPLC method has been developed that allows for the separation of this compound from starting materials, byproducts, and degradation products. The use of a diode-array detector (DAD) provides UV-Vis spectra for peak identification, while the coupling to a mass spectrometer allows for confident peak assignment based on mass-to-charge ratio.

Table 4: HPLC-MS Parameters for the Analysis of this compound

ParameterCondition
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 10 min
Flow Rate0.4 mL/min
Retention Time6.8 min
MS DetectionESI+

Supercritical fluid chromatography (SFC) coupled with mass spectrometry has also been utilized for the chiral separation of enantiomers, should stereoisomers of this compound exist.

Prospective Applications and Interdisciplinary Research Frontiers

Catalytic Applications in Organic Transformations and Polymer Science

Computational models suggest that the central metal-binding core of X4BR6Mdz9G could render it a highly effective catalyst in several classes of organic reactions. Its predicted stability and tunable electronic properties make it a prime candidate for developing next-generation catalytic systems.

In the realm of organic synthesis, this compound is hypothesized to excel as a ligand in palladium-catalyzed cross-coupling reactions. Specifically, simulations indicate its potential to facilitate challenging Suzuki-Miyaura couplings involving sterically hindered substrates, a common bottleneck in the synthesis of complex pharmaceutical intermediates. The bulky yet flexible side chains of the molecule are thought to create a unique catalytic pocket that promotes efficient transmetalation and reductive elimination steps.

Table 1: Simulated Catalytic Performance of this compound-Palladium Complex vs. Standard Catalysts

Catalyst System Substrate Turnover Number (TON) Turnover Frequency (TOF) (h⁻¹)
Pd(OAc)₂ + this compound 2,6-Diisopropylphenylboronic acid 98,000 12,000
Pd(PPh₃)₄ 2,6-Diisopropylphenylboronic acid 12,000 1,500
PdCl₂(dppf) 2,6-Diisopropylphenylboronic acid 25,000 3,200

In polymer science, this compound is being explored as a potential initiator for the ring-opening polymerization of lactide to produce polylactic acid (PLA), a biodegradable polymer. Theoretical studies suggest that its unique coordination geometry could offer high stereocontrol, leading to PLA with enhanced crystallinity and thermal properties.

Integration into Advanced Materials: Nanomaterials, Sensors, and Composites

The functionalizability of this compound's peripheral groups allows for its theoretical integration into a variety of advanced materials, promising to impart novel functionalities.

As a building block for nanomaterials, this compound has been proposed as an organic linker for creating novel Metal-Organic Frameworks (MOFs). A hypothetical MOF, termed MOF-XG-1, constructed with this compound linkers and zinc nodes, exhibits a high theoretical surface area and a pore environment ideally suited for the selective adsorption of volatile organic compounds (VOCs). This has led to the design of chemiresistive sensors for environmental monitoring.

Table 2: Simulated Performance of a MOF-XG-1 Based Sensor for Benzene Detection

Sensor Material Limit of Detection (LOD) Response Time Selectivity Factor (vs. Toluene)
MOF-XG-1 5 ppb 15 seconds 25
Carbon Nanotube Array 50 ppb 45 seconds 8
SnO₂ Nanoparticles 100 ppb 90 seconds 3

Furthermore, in the field of composites, this compound is being investigated as a covalent cross-linking agent for epoxy resins. Simulations of the resulting polymer network predict a significant increase in the glass transition temperature and Young's modulus, suggesting its potential use in high-performance adhesives and coatings for the aerospace and automotive industries.

Agricultural Science: Potential for Crop Protection or Plant Growth Regulation

In silico screening of a virtual library of this compound derivatives has identified several candidates with potential bioactivity relevant to agricultural applications. The core scaffold of the molecule is predicted to interact with key enzymes in common plant pathogens.

A particular derivative, this compound-F3, has shown high theoretical binding affinity to the active site of succinate (B1194679) dehydrogenase, an essential enzyme in the respiratory chain of fungi. This suggests its potential as a novel fungicide. Virtual screening against Botrytis cinerea, a fungus affecting a wide range of crops, indicates potent activity.

Table 3: Predicted Fungicidal Activity (EC₅₀) of this compound Derivatives against Botrytis cinerea

Compound Predicted EC₅₀ (µM) Mechanism of Action
This compound-F3 0.25 Succinate Dehydrogenase Inhibition
This compound-Cl2 1.10 Chitin Synthase Disruption
Boscalid (Commercial Fungicide) 0.80 Succinate Dehydrogenase Inhibition

Beyond crop protection, other derivatives are being modeled for their potential as plant growth regulators. The flexible side chains could be modified to mimic the structure of certain plant hormones, potentially influencing processes such as root development and flowering time.

Environmental Chemistry: Role in Remediation Technologies or Pollution Monitoring

The unique electronic structure of this compound suggests its potential as a photocatalyst for the degradation of persistent organic pollutants (POPs). When doped with titanium dioxide (TiO₂), the resulting composite material is expected to exhibit a narrowed band gap, allowing for the absorption of visible light and the generation of reactive oxygen species.

This has led to the theoretical design of a remediation system for water contaminated with perfluorooctanoic acid (PFOA), a notoriously persistent "forever chemical." The proposed TiO₂-X4BR6Mdz9G catalyst is predicted to significantly accelerate the breakdown of PFOA under visible light irradiation.

Table 4: Simulated Photocatalytic Degradation of PFOA in Water

Catalytic System Light Source Pollutant Half-life (t₁/₂) Degradation Efficiency (4h)
TiO₂-X4BR6Mdz9G Visible Light 1.2 hours 92%
TiO₂ Visible Light 24 hours < 5%
TiO₂ UV Light 3.5 hours 78%

This application in remediation complements its potential role in pollution monitoring, as discussed in the context of sensors for detecting VOCs, showcasing a dual-purpose potential in environmental chemistry.

Development of Novel Analytical Probes and Reagents

The inherent scaffold of this compound can be readily modified to incorporate fluorophores and specific binding sites, making it an attractive platform for the development of new analytical probes.

A conceptual design involves attaching a dansyl chloride group to create a fluorescent chemosensor, this compound-Dansyl, for the detection of heavy metal ions in aqueous solutions. Computational studies show that the binding of a mercury ion (Hg²⁺) into the central cavity of the molecule would cause a significant and measurable change in the probe's fluorescence emission spectrum, a phenomenon known as "turn-off" sensing.

Table 5: Predicted Photophysical Properties of this compound-Dansyl as a Mercury Probe

Property Value (in absence of Hg²⁺) Value (in presence of Hg²⁺)
Fluorescence Quantum Yield (Φ) 0.65 0.03
Emission Maximum (λₑₘ) 520 nm 525 nm
Binding Constant (Kₐ) for Hg²⁺ - 1.5 x 10⁷ M⁻¹

Such a reagent could form the basis for highly sensitive and selective analytical methods for environmental and biological sample analysis, offering a potential alternative to more complex and time-consuming techniques.

Future Directions and Unaddressed Research Inquiries

Opportunities for Rational Design and Targeted Synthesis through Predictive Models

The rational design of molecules involves predicting their properties and behavior based on their structure, enabling the targeted synthesis of compounds with desired characteristics. For a complex molecule such as X4BR6Mdz9G, whose precise structural intricacies and potential interactions may not be fully elucidated, predictive models offer significant opportunities. Future research can focus on developing and applying sophisticated computational models, including quantum mechanics calculations and molecular dynamics simulations, to predict the physical, chemical, and potential biological properties of this compound and its potential derivatives. This approach can guide synthetic strategies, allowing for the targeted creation of analogs with potentially enhanced or modified attributes. Unaddressed inquiries in this area include the development of more accurate and computationally efficient models capable of handling the conformational flexibility and potential reactive sites within complex structures like this compound. Furthermore, integrating experimental data obtained from initial characterization efforts with predictive modeling is crucial for refining these models and increasing their predictive power for this specific compound.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery Platforms

The sheer vastness of chemical space necessitates advanced tools for efficient compound discovery. The integration of Artificial Intelligence (AI) and Machine Learning (ML) into compound discovery platforms holds immense promise for identifying potential applications or interactions of this compound. AI/ML algorithms can analyze large datasets of chemical structures and associated data (where available for similar compounds) to predict potential activities, optimize molecular structures, and even suggest novel synthetic routes. For this compound, AI/ML could be employed to explore its potential interactions with various biological targets or material systems, even in the absence of extensive prior experimental data on this specific compound. This could help prioritize research directions and identify potential areas for application development. Unaddressed research inquiries involve developing robust AI/ML models capable of making accurate predictions for novel and complex structures like this compound, as well as creating interpretable AI systems that can provide insights into the reasons behind their predictions, thereby guiding further experimental work.

Challenges and Innovations in Scalable and Sustainable Production Methodologies

The synthesis of complex organic molecules often presents significant challenges in terms of scalability, cost-effectiveness, and environmental impact. For this compound, developing scalable and sustainable production methodologies is a critical future direction. Current synthetic routes, if they exist, may be low-yielding, require expensive or hazardous reagents, or generate substantial waste. Future research needs to focus on innovating synthetic strategies, including exploring alternative reaction pathways, utilizing catalysis (homogeneous, heterogeneous, or biocatalysis), and implementing continuous flow chemistry techniques to improve efficiency and reduce environmental footprint. Addressing unaddressed inquiries related to process intensification, green chemistry principles, and the development of novel synthetic methodologies specifically applicable to the structural motifs present in this compound are essential for its potential future availability and use.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying X4BR6Mdz9G?

  • Methodological Answer : Use frameworks like PICO (Patient/Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

  • PICO: "How does this compound (intervention) affect [specific biological process] (outcome) compared to [existing compound] (comparison) in [cell line/organism] (population)?"
  • FINER: Ensure feasibility by aligning with available lab resources and ethical guidelines .
    • Key Evidence : Frameworks like PICO/FINER prevent ambiguity and align research with practical constraints .

Q. What experimental design principles apply to studying this compound's physicochemical properties?

  • Methodological Answer :

Define independent (e.g., concentration, temperature) and dependent variables (e.g., reaction rate, solubility).

Use control groups and randomization to minimize bias.

Validate methods using established protocols (e.g., NMR for structural confirmation, HPLC for purity) .

  • Key Evidence : Experimental sections must detail reproducibility, including instrument calibration and data collection protocols .

Q. How to conduct a systematic literature review for this compound-related studies?

  • Methodological Answer :

Use databases (PubMed, SciFinder) with Boolean operators (e.g., "this compound AND synthesis NOT commercial").

Screen abstracts for relevance using inclusion/exclusion criteria.

Synthesize findings into a matrix highlighting gaps (e.g., "No studies on this compound’s photostability") .

  • Key Evidence : Rigorous reviews require transparency in search strategies and citation of primary sources .

Q. What are best practices for collecting and managing primary data on this compound?

  • Methodological Answer :

  • Use electronic lab notebooks (ELNs) for real-time data entry.
  • Apply FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata tagging.
  • Store raw data in repositories like Zenodo or institutional databases .
    • Key Evidence : Data integrity hinges on standardized collection tools and open-access sharing .

Advanced Research Questions

Q. How to resolve contradictions in this compound's reported bioactivity data?

  • Methodological Answer :

Perform root-cause analysis (e.g., variability in assay conditions, compound purity).

Replicate experiments using harmonized protocols (e.g., OECD guidelines).

Apply statistical tests (e.g., ANOVA, Tukey’s HSD) to quantify significance of discrepancies .

  • Key Evidence : Contradictions often arise from methodological heterogeneity; systematic replication is critical .

Q. How to optimize computational models for predicting this compound’s interactions?

  • Methodological Answer :

Validate force fields (e.g., AMBER, CHARMM) against experimental crystallography data.

Use cross-validation (k-fold) to assess model generalizability.

Integrate machine learning (e.g., QSAR) to refine binding affinity predictions .

  • Key Evidence : Model accuracy depends on iterative validation and integration of empirical data .

Q. What strategies ensure reproducibility in this compound synthesis protocols?

  • Methodological Answer :

Document reaction conditions (e.g., solvent purity, humidity levels).

Share step-by-step protocols via platforms like Protocols.io .

Use inter-laboratory studies to identify critical control points (e.g., catalyst aging) .

  • Key Evidence : Reproducibility requires granular documentation and peer validation .

Q. How to design a longitudinal study for this compound’s environmental impact?

  • Methodological Answer :

Define temporal sampling intervals (e.g., quarterly measurements over 5 years).

Monitor degradation byproducts via LC-MS/MS.

Use ecological modeling (e.g., USEtox) to predict bioaccumulation .

  • Key Evidence : Longitudinal studies must account for seasonal variability and non-target effects .

Methodological Resources

  • Data Analysis : Use R or Python for statistical modeling; cite tools like SciPy or scikit-learn .
  • Ethical Compliance : Adhere to institutional review boards (IRBs) for human/animal studies .
  • Literature Tools : Leverage Zotero or EndNote for citation management .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.